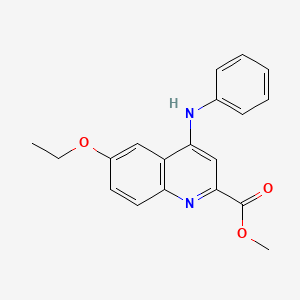

Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-anilino-6-ethoxyquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-3-24-14-9-10-16-15(11-14)17(12-18(21-16)19(22)23-2)20-13-7-5-4-6-8-13/h4-12H,3H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAHWFPSXXPRJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate, often involves multi-step reactions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of a silver salt of heteropoly acid, such as Ag3PW12O40, to form the quinoline scaffold . Other methods include using molecular iodine as a catalyst in ethanol or combining iodine and silica gel under solvent-free conditions .

Industrial Production Methods

Industrial production of quinoline derivatives typically employs green and sustainable methods. These include microwave-assisted synthesis, using recyclable catalysts like NaHSO4·SiO2, and solvent-free reactions. These methods are not only efficient but also environmentally friendly, reducing the use of hazardous chemicals and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various quinoline derivatives with altered functional groups .

Scientific Research Applications

Anticancer Properties

Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate has shown promising anticancer activity in various studies. The compound's mechanism of action typically involves the induction of apoptosis and cell cycle arrest in cancer cells.

Case Study: In Vitro Efficacy on Cancer Cell Lines

In a study evaluating the compound's effect on MCF-7 breast cancer cells, it was found that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting that the compound effectively induces apoptosis.

Table 1: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HCT116 (Colon) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Caspase activation |

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against a variety of pathogens. Its effectiveness varies among different bacterial strains, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

In vitro studies indicate that this compound exhibits a broad spectrum of activity, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been shown to possess anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.

Mechanisms of Action:

- Cytokine Modulation: The compound reduces inflammatory cytokine production by inhibiting NF-κB signaling pathways.

- Apoptosis Induction: It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in inflammatory cells.

Structure-Activity Relationship (SAR)

Recent research has focused on optimizing the structure-activity relationship of this compound to enhance its efficacy and reduce toxicity. Modifications to substituents on the quinoline ring have been explored to improve selectivity for cancer cells while minimizing effects on normal cells.

Table 3: Structure Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Methoxy group addition | Increased anticancer potency |

| Halogen substitutions | Enhanced antimicrobial activity |

| Alkyl chain variations | Improved solubility and bioavailability |

Mechanism of Action

The mechanism of action of Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 4 and 6

The substituents at positions 4 and 6 significantly influence physicochemical and biological properties. Key analogues include:

Table 1: Substituent Comparison of Quinoline Derivatives

Key Observations:

- Ethoxy vs.

- Phenylamino vs. Aryl/Hydroxy (Position 4): The phenylamino group in the target compound enables hydrogen bonding and π-stacking, unlike the aryl or hydroxy groups in analogues, which may alter target specificity .

Physicochemical Properties

- Lipophilicity: Ethoxy and phenylamino groups (target) confer higher logP values compared to methoxy or hydroxy analogues, favoring blood-brain barrier penetration .

- Solubility: Amino/hydroxy derivatives () exhibit superior aqueous solubility due to polar functional groups, whereas chloro/ethoxy variants require formulation optimization .

Biological Activity

Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique quinoline structure and potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 332.35 g/mol. The compound features a quinoline ring substituted at the sixth position with an ethoxy group and at the fourth position with a phenylamino group. This structural configuration is believed to enhance its biological activity through better binding interactions with various biological targets.

Anticancer Properties

Preliminary studies indicate that this compound exhibits promising anticancer activities. In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). The cytotoxic effects were quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance, related compounds in similar studies have demonstrated IC50 values ranging from 0.137 to 0.583 µg/mL against these cell lines, suggesting that this compound may possess comparable efficacy .

Case Study: Efficacy in Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HepG2 | TBD |

| Related Quinoline Derivative | HepG2 | 0.137 |

| Related Quinoline Derivative | MCF-7 | 0.164 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies suggest that it may exhibit activity against various bacterial strains, potentially making it a candidate for developing new antibiotics. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, although specific pathways require further elucidation .

Mechanistic Insights

The biological activity of this compound is thought to be influenced by its ability to interact with specific proteins involved in cancer progression and microbial resistance. For instance, proteasome inhibition has been identified as a potential mechanism for anticancer activity, where compounds similar to this compound showed effective inhibition in experimental models .

Binding Affinity Studies

Research involving binding affinity studies indicates that the presence of the ethoxy and phenylamino groups enhances interaction with target proteins, leading to increased efficacy compared to other quinoline derivatives.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate | Chlorine instead of ethoxy | Potentially different electronic properties affecting activity |

| Methyl 6-bromo-4-(3-methylphenyl)aminoquinoline-2-carboxylate | Bromine substitution | Variations in hydrophobicity and binding interactions |

| Methyl 6-methoxy-4-(3-fluorophenyl)aminoquinoline-2-carboxylate | Methoxy instead of ethoxy | Differences in solubility and reactivity |

These comparisons highlight how variations in substituents can significantly impact the biological activity and pharmacological profiles of quinoline derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate, and how can reaction parameters be optimized?

- Methodological Answer : Quinoline derivatives are typically synthesized via Gould–Jacob, Friedländer, or Pfitzinger protocols. For example, a modified Friedländer approach involves refluxing precursors (e.g., substituted anilines and ketoesters) in polar aprotic solvents (e.g., DMF or THF) with a base like KOtBu . Optimization includes:

- Catalyst screening : Transition metal catalysts (e.g., Pd) or ionic liquids improve regioselectivity.

- Temperature control : Reflux at 343–373 K minimizes side reactions.

- Purification : Recrystallization from chloroform/acetone mixtures enhances purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and hydrogen bonding. IR identifies carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXTL or SHELXL refines bond lengths/angles and detects weak interactions (e.g., C–H⋯π). ORTEP-III visualizes thermal ellipsoids and molecular packing .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.

- Emergency measures : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?

- Methodological Answer : SCXRD reveals weak intramolecular interactions (e.g., C–H⋯O/N) and π–π stacking between quinoline rings (distance: ~3.7–3.8 Å), which stabilize the lattice . These interactions can be leveraged to design derivatives with enhanced thermal stability or solubility by introducing substituents that strengthen hydrogen bonding (e.g., –OH or –NH₂ groups) .

Q. How can discrepancies between computational models and experimental crystallographic data be resolved?

- Methodological Answer :

- Validation : Cross-check density functional theory (DFT)-optimized geometries with experimental bond lengths/angles using Mercury or Olex2.

- Disorder modeling : Use SHELXL’s PART instruction to refine disordered solvent or substituents.

- Data weighting : Adjust weighting schemes in SHELXL to balance high-angle vs. low-angle reflections .

Q. What strategies minimize byproducts during synthesis, and how are they characterized?

- Methodological Answer :

- Stepwise synthesis : Isolate intermediates (e.g., ethyl 6-chloro-1,2-dihydro-2-oxoquinoline-3-carboxylate) to reduce side reactions.

- Byproduct analysis : LC-MS or TLC (silica gel, ethyl acetate/hexane eluent) identifies impurities. Recrystallization or column chromatography removes them.

- Kinetic control : Lower reaction temperatures (e.g., 298 K) and shorter reaction times suppress dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.